8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Description

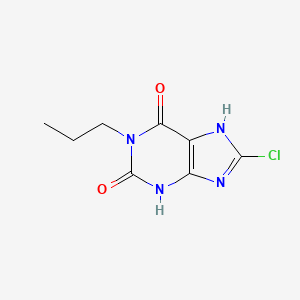

8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a chlorinated purine derivative featuring a propyl group at the N1 position and a partially saturated purine ring system.

Properties

IUPAC Name |

8-chloro-1-propyl-3,7-dihydropurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O2/c1-2-3-13-6(14)4-5(12-8(13)15)11-7(9)10-4/h2-3H2,1H3,(H,10,11)(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEVIJXNQPRSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(NC1=O)N=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution on Halogenated Purine Intermediates

One of the most common routes involves starting from a halogenated purine derivative, such as 8-bromo- or 8-chloro-1,3-dimethyl-1H-purine-2,6-dione, which undergoes nucleophilic substitution with a propylamine or related alkylamine.

- Step 1: Synthesize or obtain 8-chloro-1,3-dimethyl-1H-purine-2,6-dione.

- Step 2: React this halogenated intermediate with an excess of propylamine in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.

- Step 3: Heat the mixture under reflux conditions for several hours (typically 4-8 hours) to facilitate nucleophilic substitution at the 8-position.

- Step 4: Isolate the product via filtration, washing, and recrystallization.

8-Chloro-1,3-dimethyl-1H-purine-2,6-dione + Propylamine → 8-(Propylamino)-1,3-dimethyl-1H-purine-2,6-dione

- The reaction conditions favor substitution at the 8-position due to the electron-deficient nature of the halogenated purine.

- The reaction yields can be optimized by adjusting temperature, solvent polarity, and molar ratios.

Alkylation of Purine Derivatives

Another approach involves direct alkylation of the nitrogen at the 1-position of a purine derivative.

- Step 1: Prepare a suitable purine precursor, such as 1H-purine-2,6-dione.

- Step 2: React with an alkyl halide, specifically propyl bromide or iodide, in the presence of a base such as potassium carbonate.

- Step 3: Conduct the reaction in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) under reflux.

- Step 4: Purify the product through chromatography or recrystallization.

Purine-2,6-dione + Propyl halide → 1-Propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cyclization and Functionalization of Purine Precursors

A more complex route involves cyclization of suitably substituted precursors such as amino- or halogenated derivatives, followed by selective halogenation and alkylation.

- Step 1: Synthesize a precursor with an amino group at the 8-position.

- Step 2: Cyclize under appropriate conditions to form the purine ring.

- Step 3: Introduce the chloro substituent at the 8-position via chlorination.

- Step 4: Alkylate the N-1 position with a propyl group using alkyl halides under basic conditions.

This method is supported by the synthesis of 8-alkylpurine derivatives reported in literature, which involve multiple steps of substitution, cyclization, and halogenation.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated purine + Propylamine | DMF or ethanol | Reflux (~80°C) | 4-8 hours | Excess amine favors substitution |

| Alkylation | Purine-2,6-dione + Propyl halide | Acetonitrile or DMSO | Reflux (~80°C) | 4-6 hours | Base like K₂CO₃ enhances yield |

| Cyclization | Amino precursors | Appropriate solvent | Variable | Several hours | Requires controlled conditions |

Notes on Purification and Characterization

- Recrystallization: Typically from ethanol, methanol, or acetonitrile.

- Chromatography: Silica gel chromatography can be employed for purification.

- Spectroscopic Confirmation: NMR, IR, and mass spectrometry confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations:

- Thermal Stability : Compound 8’s higher melting point (187°C) suggests that methyl substituents and reduced saturation favor crystalline packing. The target compound’s tetrahydro structure and longer alkyl chain might lower its melting point.

- Spectral Shifts : The absence of methyl groups in the target compound would result in distinct NMR profiles. For instance, propyl substituents typically exhibit upfield shifts for terminal CH3 groups (~0.9 ppm) and complex splitting patterns for CH2 groups.

Broader Context of Dione-Containing Compounds

While purine diones like the target compound and Compound 8 are distinct from steroid diones (e.g., stigmastane-3,6-dione ), a comparison of dione functionality highlights:

- Reactivity : Purine diones are more electrophilic at the carbonyl positions due to electron-withdrawing effects of the aromatic ring, whereas steroid diones exhibit reactivity modulated by their fused cycloalkane systems.

- Applications: Purine diones are often explored as kinase inhibitors or adenosine receptor modulators, whereas steroid diones are studied for their roles in lipid metabolism and membrane structure .

Methodological Considerations

Structural analysis of such compounds typically employs:

Biological Activity

8-Chloro-1-propyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure includes a chloro substituent at the 8-position and a propyl group at the 1-position, contributing to its distinct biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

- Chemical Formula : C₈H₉ClN₄O₂

- Molecular Weight : Approximately 232.66 g/mol

- CAS Number : 71477-21-9

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its ability to bind to specific receptors. These interactions suggest applications in pharmacology and medicinal chemistry.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for understanding its therapeutic potential. For instance, it may modulate signal transduction pathways that impact various cellular functions.

Receptor Interactions

The compound has been identified as a potential antagonist for human adenosine A3 receptors (hA3R). Research into structure-affinity relationships has highlighted the compound's ability to bind with high affinity to these receptors, indicating its role in regulating physiological processes influenced by adenosine signaling .

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes by binding to their active sites; potential applications in drug design. |

| hA3R Antagonism | High-affinity binding to human adenosine A3 receptors; regulates adenosine-mediated effects. |

| Signal Modulation | Impacts cellular signaling pathways; potential therapeutic implications in various diseases. |

Case Study: Adenosine Receptor Antagonism

In a study examining pyrido[2,1-f]purine derivatives as hA3R antagonists, this compound demonstrated promising kinetic profiles. The compound showed significant inhibitory constants (Ki) and favorable association/dissociation rates when tested against human cell lines expressing hA3R .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific substitution pattern compared to similar compounds.

| Compound Name | Structure Features |

|---|---|

| 8-Chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione | Methyl substitution at position 3 |

| 8-Chlorotheophylline | Contains a theophylline backbone |

| 8-Chloroxanthine | Xanthine derivative with chlorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.